2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its cyclobutyl group, which introduces strain and unique reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The cyclobutyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed based on the target transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of substituted cyclobutyl derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-5-syn-tert-butyl-2-aminopentanoic acid: Another Boc-protected amino acid with a different side chain.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Boc-protected amino acids used in ionic liquid form for enhanced reactivity and stability.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is unique due to its cyclobutyl group, which introduces strain and unique reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of strained ring systems and in studies of ring strain effects on reactivity.
Properties
IUPAC Name |
3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVEJHPQAZLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634979 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565456-75-9 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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